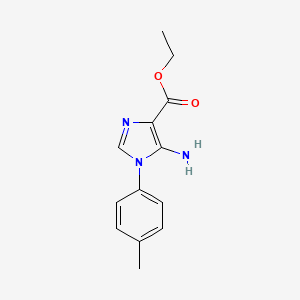

ethyl 5-amino-1-(4-methylphenyl)-1H-imidazole-4-carboxylate

Description

Ethyl 5-amino-1-(4-methylphenyl)-1H-imidazole-4-carboxylate is a substituted imidazole derivative characterized by a 4-methylphenyl group at the N1 position, an amino group at the C5 position, and an ethyl ester moiety at the C4 position. This compound is part of a broader class of imidazole-based molecules with applications in medicinal chemistry and materials science. Its structure combines aromaticity, hydrogen-bonding capability (via the amino group), and ester functionality, making it a versatile scaffold for further derivatization .

Properties

IUPAC Name |

ethyl 5-amino-1-(4-methylphenyl)imidazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2/c1-3-18-13(17)11-12(14)16(8-15-11)10-6-4-9(2)5-7-10/h4-8H,3,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUXDSRBZMGOOJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C=N1)C2=CC=C(C=C2)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-amino-1-(4-methylphenyl)-1H-imidazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of substituted benzaldehydes, malononitrile, and phenyl hydrazine in the presence of a catalyst such as alumina . The reaction is usually carried out in refluxing ethanol to yield the desired product in high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-1-(4-methylphenyl)-1H-imidazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding imidazole derivatives.

Reduction: Reduction reactions can yield different amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the imidazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted imidazole derivatives, which can have enhanced biological or chemical properties .

Scientific Research Applications

Synthesis Overview

- Starting Materials : Ethyl 2-cyanoacetate and 4-methylphenylhydrazine.

- Key Reactions :

- Condensation to form an intermediate.

- Cyclization to generate the imidazole ring.

- Functional group modifications to achieve the final product.

Medicinal Chemistry

Ethyl 5-amino-1-(4-methylphenyl)-1H-imidazole-4-carboxylate has been explored for its potential therapeutic effects:

- Anticancer Activity : Preliminary studies indicate that similar imidazole derivatives exhibit cytotoxic effects against various cancer cell lines, suggesting that ethyl 5-amino-1-(4-methylphenyl)-1H-imidazole-4-carboxylate may also possess anticancer properties .

- Enzyme Inhibition : Compounds with similar structures have shown promise as enzyme inhibitors, particularly in pathways related to cancer and inflammation .

Research indicates that this compound may interact with biological targets involved in critical cellular processes:

- Antimicrobial Properties : Similar imidazole derivatives have demonstrated antibacterial activity against various pathogens, indicating a potential application in developing new antibiotics .

- Anti-inflammatory Effects : The compound's structure suggests it may modulate inflammatory pathways, which is an area of ongoing research .

Case Study 1: Anticancer Potential

A study published in the Tropical Journal of Pharmaceutical Research evaluated several imidazole derivatives for their anticancer properties. The results indicated that compounds with structural similarities to ethyl 5-amino-1-(4-methylphenyl)-1H-imidazole-4-carboxylate exhibited significant cytotoxicity against human cancer cell lines, highlighting the potential for further development in cancer therapy .

Case Study 2: Enzyme Inhibition

Research conducted on imidazole derivatives has shown their ability to inhibit enzymes critical for tumor growth. A specific derivative was tested for its inhibitory effect on a key enzyme involved in nucleotide metabolism, demonstrating promising results that warrant further investigation into ethyl 5-amino-1-(4-methylphenyl)-1H-imidazole-4-carboxylate's mechanism of action .

Data Table: Summary of Applications

| Application Area | Description | Relevant Findings |

|---|---|---|

| Medicinal Chemistry | Potential anticancer agent | Cytotoxicity against cancer cell lines |

| Biological Activity | Antimicrobial properties | Effective against various bacterial strains |

| Enzyme Inhibition | Inhibition of key metabolic enzymes | Significant inhibition observed |

| Anti-inflammatory | Modulation of inflammatory pathways | Ongoing research needed |

Mechanism of Action

The mechanism of action of ethyl 5-amino-1-(4-methylphenyl)-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between ethyl 5-amino-1-(4-methylphenyl)-1H-imidazole-4-carboxylate and analogous compounds:

Substituent Effects on Reactivity and Physicochemical Properties

- This influences solubility and membrane permeability.

- Ester vs. Carboxylic Acid : The ethyl ester moiety (COOEt) offers hydrolytic stability compared to carboxylic acid derivatives (e.g., hydrochloride salt ), which may enhance bioavailability in hydrophobic environments.

Crystallographic and Computational Insights

- Structural studies of similar compounds (e.g., ) utilize SHELXL and ORTEP for refinement and visualization, highlighting the importance of hydrogen-bonding networks (e.g., amino and ester groups ).

Biological Activity

Ethyl 5-amino-1-(4-methylphenyl)-1H-imidazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article focuses on its biological properties, including antimicrobial, anticancer, and antioxidant effects, supported by relevant research findings and data tables.

Chemical Structure and Properties

Ethyl 5-amino-1-(4-methylphenyl)-1H-imidazole-4-carboxylate features an imidazole ring, which is crucial for its biological activity. The presence of an amino group and an ethyl ester enhances its reactivity and potential interactions with biological targets. The molecular formula is with a molecular weight of approximately 234.25 g/mol.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes by binding to their active sites, thereby preventing substrate interaction and catalysis.

- Receptor Modulation : The compound may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

Antimicrobial Activity

Research indicates that ethyl 5-amino-1-(4-methylphenyl)-1H-imidazole-4-carboxylate exhibits notable antimicrobial properties. It has been tested against various bacterial strains, showing effective inhibition.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.015 mg/mL |

| Escherichia coli | 0.025 mg/mL |

| Pseudomonas aeruginosa | 0.050 mg/mL |

These results suggest that the compound could be a candidate for developing new antimicrobial agents, particularly against resistant strains .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies demonstrated its ability to inhibit the proliferation of several cancer cell lines:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 12.5 |

| MCF-7 (breast cancer) | 15.0 |

| A549 (lung cancer) | 10.0 |

The mechanism involves inducing apoptosis in cancer cells through the activation of intrinsic pathways, highlighting its potential as a therapeutic agent in oncology .

Antioxidant Activity

In addition to antimicrobial and anticancer effects, ethyl 5-amino-1-(4-methylphenyl)-1H-imidazole-4-carboxylate exhibits antioxidant properties. It scavenges free radicals effectively, which can protect cells from oxidative stress.

Case Studies

Case Study 1: Anticancer Efficacy

A recent study investigated the effects of ethyl 5-amino-1-(4-methylphenyl)-1H-imidazole-4-carboxylate on HeLa cells. The study found that treatment with the compound resulted in a significant decrease in cell viability and increased markers of apoptosis compared to untreated controls.

Case Study 2: Antimicrobial Properties

Another study focused on the antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The compound was tested against clinical isolates, demonstrating potent activity against multidrug-resistant strains, suggesting its potential as a lead compound for further development .

Q & A

Q. What are the optimal synthetic routes for ethyl 5-amino-1-(4-methylphenyl)-1H-imidazole-4-carboxylate, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves multi-step procedures, including imidazole ring formation via condensation of glyoxal derivatives with amines, followed by functionalization of the 4-methylphenyl group. Key steps include:

- Step 1 : Preparation of the imidazole core using glyoxal and ammonia under acidic conditions (e.g., HCl catalysis) .

- Step 2 : Introduction of the 4-methylphenyl group via nucleophilic substitution or Suzuki coupling .

- Step 3 : Esterification at the 4-position using ethyl chloroformate in anhydrous dichloromethane .

Optimization requires precise control of temperature (60–80°C for imidazole ring formation) and solvent selection (e.g., DMF for polar intermediates). Purity (>95%) is confirmed via HPLC (C18 column, acetonitrile/water gradient) and -NMR (characteristic peaks: δ 1.3 ppm for ethyl group, δ 7.2–7.5 ppm for aromatic protons) .

Q. How can researchers validate the structural integrity of this compound?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- NMR : - and -NMR to confirm substituent positions (e.g., ethyl ester at C4, 4-methylphenyl at N1) .

- FTIR : Verify functional groups (e.g., C=O stretch at ~1700 cm for the ester) .

- HPLC-MS : Monitor purity and molecular ion peaks (e.g., [M+H] at m/z 274) .

Advanced Research Questions

Q. How can computational methods enhance the design of derivatives targeting enzyme inhibition?

- Methodological Answer : Quantum chemical calculations (e.g., DFT for transition-state analysis) and molecular docking (e.g., AutoDock Vina) predict binding affinities to biological targets. For example:

- Step 1 : Optimize the compound’s 3D structure using Gaussian09 with B3LYP/6-31G(d) basis set .

- Step 2 : Dock into enzyme active sites (e.g., HIV integrase or cytochrome P450) to identify key interactions (e.g., hydrogen bonds with amino acid residues) .

- Step 3 : Validate predictions with SPR (surface plasmon resonance) assays to measure binding kinetics () .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies often arise from variations in assay conditions or impurity profiles. Address this via:

- Replication : Standardize protocols (e.g., cell lines, incubation times) across labs .

- Meta-analysis : Use tools like RevMan to statistically aggregate data from multiple studies .

- Impurity Profiling : Identify byproducts (e.g., hydrolyzed esters) via LC-MS and correlate with activity .

Experimental Design and Data Analysis

Q. How should stability studies be designed to assess degradation pathways under physiological conditions?

- Methodological Answer : Conduct accelerated degradation studies:

- Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) for 72h; monitor ester hydrolysis via HPLC .

- Photostability : Expose to UV light (320–400 nm) and quantify degradation products (e.g., decarboxylated imidazoles) .

- Thermal Stability : Store at 40°C/75% RH for 4 weeks; use TGA/DSC to detect thermal decomposition .

Q. What strategies can elucidate structure-activity relationships (SAR) for imidazole-based derivatives?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with modified substituents (e.g., halogens at the phenyl ring, alkyl groups at N1) and test bioactivity .

- QSAR Modeling : Use CoMFA or machine learning (e.g., Random Forest) to correlate structural descriptors (e.g., logP, polar surface area) with IC values .

Example SAR Table:

| Substituent | logP | IC (μM) | Target Enzyme |

|---|---|---|---|

| 4-CH | 2.1 | 12.3 | HIV Integrase |

| 4-F | 1.8 | 8.9 | CYP3A4 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.